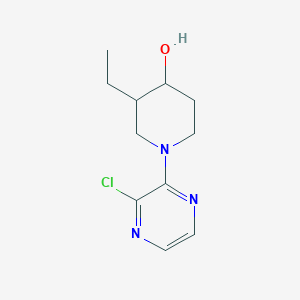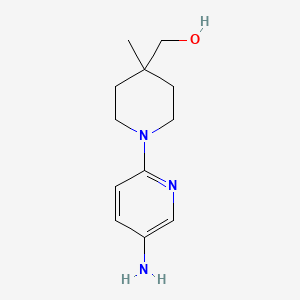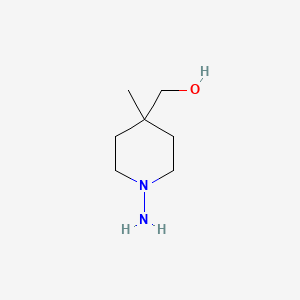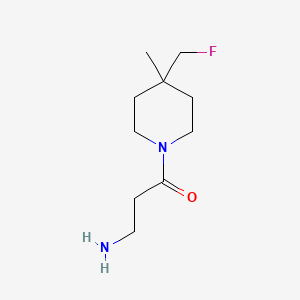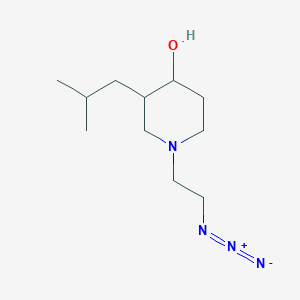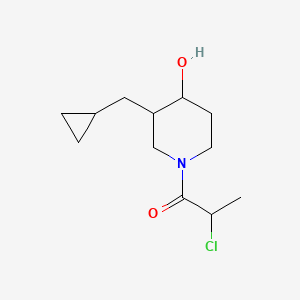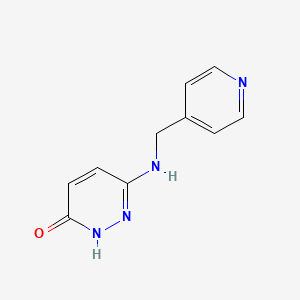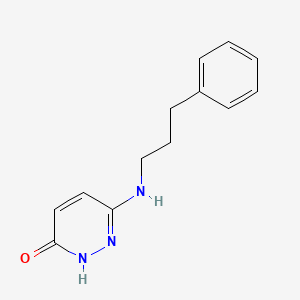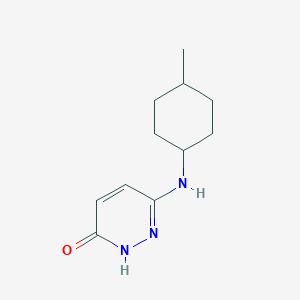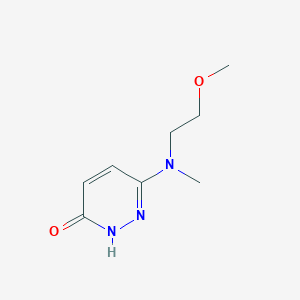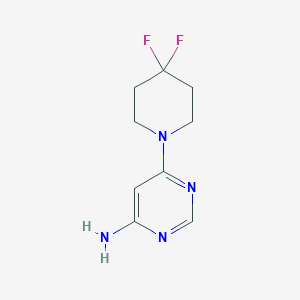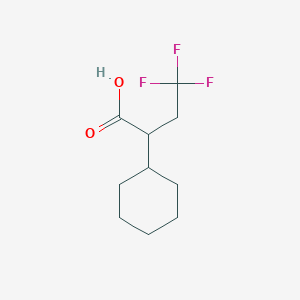
2-Cyclohexyl-4,4,4-trifluorobutanoic acid
Descripción general
Descripción
“2-Cyclohexyl-4,4,4-trifluorobutanoic acid” is a chemical compound that can be purchased online . It is a derivative of 3-Cyclopentyl-4,4,4-trifluorobutanoic Acid (CAS# 142847-01-6), which is useful for the preparation of a2 antagonists .
Synthesis Analysis
Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisostere of leucine moiety in drug design . A method has been developed for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3-CH2-I under basic conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C10H15F3O2 . The molecular weight is 224.22 .Chemical Reactions Analysis
The synthesis of “this compound” involves the alkylation of a Ni (II) complex with CF3-CH2-I under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 59-61°C . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Applications in Drug Design : 2-Cyclohexyl-4,4,4-trifluorobutanoic acid derivatives, specifically the enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, are significant as bioisosteres of leucine moiety in drug design. A method for large-scale preparation of such compounds has been developed, employing a recyclable chiral auxiliary to form corresponding Ni(II) complexes, which are crucial in the synthesis of these bioactive compounds (Han et al., 2019).
Synthesis of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids : A series of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids have been synthesized, revealing that these compounds, particularly those containing trifluoromethyl groups, serve as effective and selective inhibitors of carboxylesterase (CES). These acids, compared to their non-fluorinated analogs, don't substantially inhibit related cholinesterases, marking them as a new class of CES inhibitors with high radical-scavenging activity (Khudina et al., 2019).
Functionalization and Catalytic Transformations : Cyclohexa-1,4-dienes with a tert-butyl group at C3, closely related to this compound, have been shown to function effectively as isobutane equivalents in certain catalytic processes. These processes open new pathways for incorporating tertiary alkyl groups into carbon frameworks, suggesting possible utility in complex synthesis and organic transformations (Keess & Oestreich, 2017).
Synthesis of trans-2-(Trifluoromethyl)cyclopropylamine : This synthesis is achieved from readily accessible 4,4,4-trifluorobut-2-enoic acid in a multi-step process, with a critical step being high-yielding cyclopropane ring formation. This showcases the chemical versatility and potential for further functionalization of the trifluorobutanoic acid family (Yarmolchuk et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is a derivative of 3-cyclopentyl-4,4,4-trifluorobutanoic acid , which is useful for the preparation of a2 antagonists . This suggests that it may interact with similar targets.
Pharmacokinetics
Its solubility in chloroform and methanol is slight , which might affect its absorption and distribution.
Análisis Bioquímico
Biochemical Properties
2-Cyclohexyl-4,4,4-trifluorobutanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, potentially inhibiting or activating these enzymes depending on the specific biochemical context. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and, consequently, their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in the levels of various metabolites within the cell. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering the downstream effects of these pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular homeostasis and potential organ damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of fatty acids, influencing metabolic flux and metabolite levels. This compound’s presence can alter the balance of metabolic pathways, leading to changes in the production and utilization of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and activity within specific tissues, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, localization to the mitochondria may influence energy metabolism, while localization to the nucleus could affect gene expression .
Propiedades
IUPAC Name |
2-cyclohexyl-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O2/c11-10(12,13)6-8(9(14)15)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQIFWSUEAMSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



